(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide is an experimental drug candidate primarily investigated for its potential in treating migraines. It functions as a selective, high-affinity 5-HT1D receptor antagonist. This compound has shown promise due to its greater affinity for 5-HT1D receptors compared to 5-HT1B receptors, which is a distinguishing feature from typical migraine drugs like triptans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperazine moiety: This step typically involves nucleophilic substitution reactions.
Introduction of the carbamoylphenyl group: This is achieved through amide bond formation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This can occur at various functional groups, potentially altering the compound’s activity.
Reduction: This may be used to modify specific functional groups, such as reducing nitro groups to amines.
Substitution: Common in the synthesis process, particularly nucleophilic substitutions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.
Major Products
The major products formed from these reactions are typically intermediates in the synthesis of this compound or its analogs. These intermediates are crucial for further functionalization and optimization of the compound’s pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound to study selective receptor binding and antagonist activity.
Biology: Investigated for its effects on serotonin receptors, particularly 5-HT1D, which are implicated in migraine pathophysiology.
Medicine: Explored as a potential treatment for migraines, with studies focusing on its efficacy and safety profile.
Mechanism of Action
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects by selectively binding to 5-HT1D receptors, inhibiting their activity. This action prevents the release of neuropeptides that cause inflammation and pain in migraine sufferers. The compound’s high selectivity for 5-HT1D over 5-HT1B receptors reduces the risk of cardiovascular side effects commonly associated with non-selective serotonin receptor agonists .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: A non-selective 5-HT1B/1D receptor agonist commonly used for migraine treatment.
Rizatriptan: Another non-selective 5-HT1B/1D receptor agonist with a similar mechanism of action.
Zolmitriptan: Also a non-selective 5-HT1B/1D receptor agonist used for acute migraine relief.
Uniqueness
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide’s uniqueness lies in its high selectivity for 5-HT1D receptors, which potentially offers a better safety profile by minimizing cardiovascular side effects. This selectivity makes it a promising candidate for further development and clinical use .
Properties
CAS No. |
249765-69-3 |
---|---|
Molecular Formula |
C28H34N4O7 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide |
InChI |
InChI=1S/C24H30N4O3.C4H4O4/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29;5-3(6)1-2-4(7)8/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30);1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-;/m0./s1 |
InChI Key |
GYOIZJALBHBRIJ-PCBAQXHCSA-N |
SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N.C(=CC(=O)O)C(=O)O |
Synonyms |
PNU 142633F PNU-142633F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.